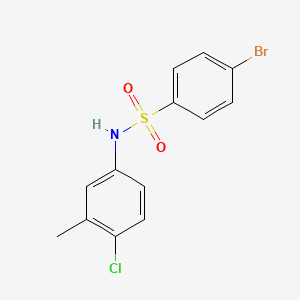

4-bromo-N-(4-chloro-3-methylphenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

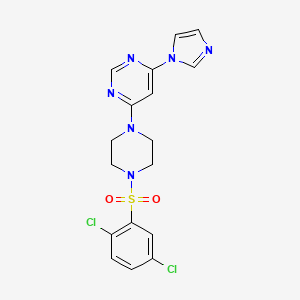

Description

The compound 4-bromo-N-(4-chloro-3-methylphenyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. While the specific compound is not directly studied in the provided papers, related sulfonamide compounds have been synthesized and evaluated for their biochemical properties, such as inhibition of enzymes and potential anti-tumor activities .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. For instance, in the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, the reaction of 4-chlorobenzenesulfonyl chloride with dimethyl substituted phenyl amine in basic aqueous media was used to yield the desired sulfonamides . This method could potentially be adapted for the synthesis of this compound by using the appropriate bromo and chloro substituted starting materials.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which can significantly influence the compound's properties. For example, the dihedral angle between the sulfonyl and benzoyl benzene rings in 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide was found to be 84.4°, which affects the molecule's crystal packing and hydrogen bonding interactions . Similar structural analyses could be conducted for this compound to understand its conformation and intermolecular interactions.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The bioactivity studies of sulfonamide derivatives often involve their interaction with enzymes, such as carbonic anhydrase inhibitors or kynurenine 3-hydroxylase inhibitors . These interactions are crucial for the compounds' potential therapeutic applications. The reactivity of this compound could be explored in similar biochemical assays to determine its potential as a biologically active molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of substituents on the aromatic rings can affect the compound's polarity and hydrogen bonding capability, as seen in the crystal structure of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide, where water molecules form hydrogen bonds with the compound . Theoretical and experimental investigations, including spectroscopic properties and computational analyses like Density Functional Theory (DFT), can provide insights into the physical and chemical properties of these compounds . Such studies would be essential to characterize this compound comprehensively.

Scientific Research Applications

Photodynamic Therapy Applications

4-Bromo-N-(4-chloro-3-methylphenyl)benzenesulfonamide derivatives have been found to have significant applications in photodynamic therapy. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including one that is structurally similar to this compound. These derivatives exhibited high singlet oxygen quantum yield, which is crucial for Type II photodynamic therapy mechanisms, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

A 2018 study by Ranganatha et al. synthesized a series of 5‑bromo‑2-chloropyrimidin-4-amine derivatives, structurally related to this compound. These derivatives were evaluated for in vitro antibacterial and antifungal activities. One compound, N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, showed significant activity against various pathogenic bacterial and fungal strains, highlighting the potential of these compounds in antimicrobial applications (Ranganatha et al., 2018).

Anticancer Potential

Sławiński et al. (2012) synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives, structurally similar to this compound. The synthesized compounds were evaluated for their in vitro antitumor activity against a range of human tumor cell lines. The findings indicated remarkable activity at low micromolar levels, suggesting their potential as anticancer agents (Sławiński et al., 2012).

Enzyme Inhibition and Antioxidant Potential

In a study conducted by Kausar et al. (2019), novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and characterized. These compounds were screened for enzyme inhibition potential against acetylcholinesterase and butyrylcholinesterase enzymes. Some compounds exhibited high inhibition percentages, indicating their potential in enzyme inhibition applications. Additionally, antioxidant studies showed promising results, further enhancing their potential in medicinal chemistry (Kausar et al., 2019).

properties

IUPAC Name |

4-bromo-N-(4-chloro-3-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO2S/c1-9-8-11(4-7-13(9)15)16-19(17,18)12-5-2-10(14)3-6-12/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKSOVCLNZMARA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopropylsulfonyl-4-[(2,5-dimethylphenyl)methyl]piperazine](/img/structure/B2505244.png)

![[1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride](/img/structure/B2505249.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)

![4-(diethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2505252.png)

![2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2505257.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505260.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide](/img/structure/B2505261.png)